molecular formula C15H12N2O3S B2758178 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide CAS No. 919760-63-7

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2758178
CAS No.: 919760-63-7
M. Wt: 300.33
InChI Key: JSFIKYLGWQDPED-UHFFFAOYSA-N
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Description

2-(7-Methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide is a synthetic hybrid molecule combining a coumarin (chromen-2-one) scaffold with a thiazole-linked acetamide moiety. The coumarin core, a 7-methyl-substituted derivative, is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-(7-methyl-2-oxochromen-4-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-9-2-3-11-10(8-14(19)20-12(11)6-9)7-13(18)17-15-16-4-5-21-15/h2-6,8H,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFIKYLGWQDPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 7-Methyl-2H-chromen-2-one

The chromenone scaffold is typically synthesized via Pechmann condensation. A mixture of resorcinol and ethyl acetoacetate undergoes acid-catalyzed cyclization. For 7-methyl substitution, methyl groups are introduced at the C7 position using methylating agents such as dimethyl sulfate or iodomethane.

Reaction Conditions :

  • Catalyst : Concentrated sulfuric acid or Lewis acids (e.g., ZnCl₂).
  • Temperature : 80–100°C.
  • Yield : 70–85% after recrystallization from ethanol.

Functionalization of the Chromenone at C4

Acetylation at the C4 Position

The C4 position of 7-methyl-2H-chromen-2-one is activated for nucleophilic substitution. Acetylation is achieved using chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 4-chloroacetyl-7-methyl-2H-chromen-2-one.

Procedure :

  • Dissolve 7-methyl-2H-chromen-2-one (1 equiv) in dry dichloromethane.
  • Add triethylamine (1.2 equiv) and chloroacetyl chloride (1.1 equiv) dropwise at 0°C.
  • Stir for 4–6 hours at room temperature.
  • Purify via column chromatography (hexane/ethyl acetate, 7:3).

Yield : 65–75%.

Synthesis of the Thiazole-Acetamide Moiety

Preparation of 2-Aminothiazole

2-Aminothiazole is synthesized via the Hantzsch thiazole synthesis:

  • React thiourea with α-haloketones (e.g., chloroacetone) in ethanol.
  • Reflux for 3–5 hours.
  • Isolate via filtration and recrystallize from aqueous ethanol.

Yield : 80–90%.

Coupling of Chromenone and Thiazole Components

Amide Bond Formation

The final step involves coupling 4-chloroacetyl-7-methyl-2H-chromen-2-one with 2-aminothiazole via nucleophilic acyl substitution.

Optimized Procedure :

  • Dissolve 4-chloroacetyl-7-methyl-2H-chromen-2-one (1 equiv) in anhydrous DMF.
  • Add 2-aminothiazole (1.2 equiv) and K₂CO₃ (2 equiv).
  • Heat at 60°C for 8–12 hours under nitrogen.
  • Quench with ice-water and extract with ethyl acetate.
  • Purify via silica gel chromatography (dichloromethane/methanol, 95:5).

Yield : 55–65%.

Alternative Synthetic Routes

One-Pot Condensation Approach

A modified method combines chromenone acetylation and thiazole coupling in a single pot:

  • Mix 7-methyl-2H-chromen-2-one, chloroacetyl chloride, and 2-aminothiazole in acetonitrile.
  • Add triethylamine (3 equiv) and reflux for 24 hours.
  • Isolate the product via vacuum filtration.

Yield : 50–60%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.42 (s, 3H, CH₃), 4.85 (s, 2H, CH₂CO), 6.30 (s, 1H, chromenone C3-H), 7.12–7.45 (m, 4H, aromatic), 10.21 (s, 1H, NH).
  • IR (KBr) : 1715 cm⁻¹ (C=O, lactone), 1660 cm⁻¹ (C=O, amide), 1580 cm⁻¹ (C=N, thiazole).

Purity and Yield Optimization

Table 1. Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Temp (°C) Time (h) Yield (%)
Stepwise Acetylation K₂CO₃ DMF 60 12 65
One-Pot Condensation Triethylamine Acetonitrile 80 24 55
Hydrazide Cyclization ZnCl₂ 1,4-Dioxane 100 8 70

Data sourced from.

Challenges and Mitigation Strategies

Side Reactions

  • Oxidation of Thiazole : Minimized by conducting reactions under inert atmospheres.
  • Lactone Ring Opening : Avoided by using mild bases (e.g., K₂CO₃ instead of NaOH).

Industrial-Scale Considerations

Cost-Effective Catalysts

Transitioning from ZnCl₂ to FeCl₃ reduces metal contamination and improves eco-friendliness without compromising yield.

Chemical Reactions Analysis

Types of Reactions

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, particularly at the thiazole ring.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone and acetamide moieties, leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and coumarin derivatives exhibit significant antimicrobial properties. Studies have shown that 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide demonstrates efficacy against various bacterial strains.

Case Study:
A study evaluated the antibacterial activity of several thiazole derivatives, including those similar to this compound. The results indicated that these compounds had minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml against gram-positive and gram-negative bacteria, showcasing moderate antibacterial efficacy compared to standard antibiotics like chloramphenicol .

CompoundMIC (µg/ml)Bacterial Strain
Compound A100E. faecalis
Compound B200S. aureus
Compound C400E. coli

Antitumor Activity

The antitumor potential of coumarin derivatives has been extensively documented. The incorporation of thiazole enhances the anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In a recent investigation, thiazole-coumarin hybrids were synthesized and tested against several cancer cell lines (e.g., MCF-7 for breast cancer). One derivative exhibited an IC50 value of 5.71 μM, outperforming standard chemotherapeutic agents like 5-fluorouracil . This underscores the potential of thiazole-containing compounds in cancer therapy.

Cell LineIC50 (μM)Standard Drug (IC50 μM)
MCF-75.7142
HepG210.550

Anti-inflammatory Properties

Thiazole derivatives have also been studied for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

Case Study:
Research highlighted that certain thiazole-coumarin derivatives significantly inhibited inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of N-aryl-2-acetamide derivatives. Key structural variations among analogues include:

  • Chromen-2-one substituents : The 7-methyl group distinguishes it from derivatives like N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (), which features dichloro substitutions at positions 6 and 8 of the coumarin ring.
  • Thiazole modifications : Unlike N-(4-(p-tolyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (), which incorporates a piperazine-linked aryl group, the target compound retains a simpler thiazol-2-yl group.
  • Acetamide linkers : Derivatives such as 2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide () replace the acetamide with a thioacetamide linker, altering electronic properties and target affinity.
Physicochemical Properties

Comparative data for select analogues are summarized below:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
2-(7-Methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide ~317.34 Not reported 7-methyl coumarin, thiazol-2-yl acetamide Target
N-[4-(6,8-Dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide ~381.21 Not reported 6,8-dichloro coumarin
N-(4-(p-tolyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide 422.54 289–290 Piperazine-methoxyphenyl
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide ~491.99 186–187 Thioxoacetamide, chlorophenyl

Key Observations :

  • The target compound’s molecular weight (~317 g/mol) is lower than piperazine-containing analogues (e.g., 422.54 g/mol in ), suggesting better bioavailability.
Enzyme Inhibition
  • MAO-B and BChE Inhibition: The compound’s thiazol-2-yl acetamide group aligns with N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide derivatives, which show dual inhibition of MAO-B (IC₅₀: 0.028–1.2 µM) and BChE .
  • Selectivity : Unlike milacemide (a selective MAO-B inhibitor), the target compound’s coumarin-thiazole hybrid may exhibit polypharmacology, targeting multiple enzymes .
Anti-Inflammatory Potential

Thiazole-acetamide derivatives with arylpiperazine groups () demonstrate matrix metalloproteinase (MMP) inhibition, a key mechanism in acute inflammation. The target compound’s coumarin moiety may enhance anti-inflammatory effects via COX-2 modulation .

Research Findings and Pharmacological Implications

  • Structural Advantages : The 7-methyl coumarin group enhances metabolic stability compared to halogenated analogues (), while the thiazol-2-yl acetamide linker provides flexibility for target engagement .
  • Limitations : Lack of polar groups (e.g., piperazine in ) may reduce aqueous solubility, necessitating formulation optimization for in vivo studies.

Biological Activity

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide is a synthetic compound that integrates a coumarin moiety with a thiazole derivative. This combination is significant due to the diverse biological activities associated with both structural components. Coumarins are known for their antimicrobial , anticancer , and anti-inflammatory properties, while thiazoles are recognized for their roles in various therapeutic applications, including antimicrobial and anticancer activities.

The molecular formula of this compound is C15H12N2O3SC_{15}H_{12}N_{2}O_{3}S, with a molecular weight of 300.3 g/mol. The compound's structure features a coumarin backbone, which is characterized by a benzopyrone structure, and a thiazole ring that enhances its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₂N₂O₃S
Molecular Weight300.3 g/mol
CAS Number919760-63-7

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related coumarin-thiazole hybrids have shown moderate to good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 62.5 μg/mL to 100 μg/mL . The presence of the thiazole moiety is particularly noted for enhancing these effects.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Thiazole derivatives are often associated with cytotoxic effects against cancer cell lines. For example, thiazole-containing compounds have demonstrated IC50 values in the low micromolar range against various cancer types, indicating significant cytotoxicity . The mechanism of action may involve the inhibition of specific enzymes or interaction with DNA, leading to apoptosis in cancer cells.

Case Studies

  • Synthesis and Evaluation : A study synthesized several coumarin-thiazole derivatives, including compounds structurally similar to this compound. These were evaluated for their biological activities, revealing promising results in both antimicrobial and anticancer assays .
  • Structure Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives have shown that modifications at specific positions significantly influence biological activity. For instance, the introduction of electron-donating groups enhances cytotoxicity against certain cancer cell lines .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide, and how can yields be improved?

  • Methodology :

  • Step 1 : Couple 7-methyl-4-hydroxycoumarin with thiazol-2-amine via nucleophilic substitution using a coupling agent (e.g., EDCI/HOBt) in anhydrous DMF at 0–5°C for 6–8 hours.
  • Step 2 : Optimize reaction conditions (temperature, solvent polarity, and molar ratios) to enhance yields. For example, increasing reaction time to 12 hours at 25°C improved yields from 21% to 33% in analogous thiazole-acetamide syntheses .
  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structure via 1^1H/13^{13}C NMR (key signals: coumarin carbonyl at ~170 ppm, thiazole C-S-C at ~125 ppm) .

Q. How should researchers validate the structural integrity of this compound?

  • Analytical Workflow :

  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with Cl or S atoms.
  • NMR : Assign protons on the coumarin ring (e.g., H-3 at δ 6.1–6.3 ppm) and thiazole NH (δ 10.2–10.5 ppm) .
  • X-ray Crystallography : Employ SHELXL for refinement (if crystalline), leveraging high-resolution data (R-factor < 5%) to resolve bond angles and torsional strain .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of the thiazole-acetamide moiety?

  • Strategy :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to collect high-resolution diffraction data.
  • Refinement : Apply SHELXL’s TWIN/BASF commands to model disorder or twinning. For example, tautomeric forms (e.g., thione vs. thiol) can be distinguished via electron density maps and B-factor analysis .
  • Validation : Compare experimental bond lengths (C-S: ~1.68 Å) with DFT-optimized geometries to confirm dominant tautomers .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) against biological targets?

  • SAR Protocol :

  • Analog Synthesis : Modify substituents on the coumarin (e.g., 7-methyl vs. 7-ethoxy) and thiazole (e.g., 2-amine vs. 4-chloro) to assess pharmacophore contributions .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 or kinases) using IC50_{50} determination. For example, thiazole derivatives with electron-withdrawing groups showed 10-fold higher activity in kinase inhibition .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity (ΔG values) .

Q. How can researchers address discrepancies in bioactivity data across different studies?

  • Resolution Framework :

  • Data Normalization : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For instance, conflicting IC50_{50} values for antiproliferative activity may arise from differences in MTT assay protocols .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets. A 2024 study resolved contradictions in antimicrobial data by controlling for solvent effects (DMSO vs. PBS) .

Methodological Tables

Table 1 : Key Spectral Data for Structural Validation

Technique Key Peaks Reference
1^1H NMRδ 6.8–7.2 ppm (coumarin H-5/H-6)
13^{13}C NMRδ 160–165 ppm (C=O, coumarin & acetamide)
HRMS (ESI+)m/z 343.08 [M+H]+^+ (calculated)

Table 2 : Optimization of Synthetic Yields

Condition Yield Purity (HPLC)
0°C, 6 hours21%92%
25°C, 12 hours33%95%
40°C, 8 hours (DMF)28%89%

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